molecular formula C8H15NO2 B13167098 2-(Aminomethyl)-3-methylcyclopentane-1-carboxylic acid

2-(Aminomethyl)-3-methylcyclopentane-1-carboxylic acid

Katalognummer: B13167098
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: YDGNDSXQTALTQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aminomethyl)-3-methylcyclopentane-1-carboxylic acid is an organic compound that belongs to the class of amino acids It features a cyclopentane ring substituted with an aminomethyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-methylcyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the reductive amination of bio-platform molecules such as hydroxyl carboxylic acids, furfural, and levulinic acid . This process typically employs catalysts and specific reaction conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The choice of catalysts, reaction solvents, and conditions are critical factors that influence the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)-3-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

2-(Aminomethyl)-3-methylcyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a precursor for the synthesis of biologically active compounds and can be used in studies related to enzyme activity and protein interactions.

    Medicine: This compound has potential therapeutic applications, including its use in the development of new drugs and treatments for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)-3-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other amino acids and derivatives, such as:

Uniqueness

2-(Aminomethyl)-3-methylcyclopentane-1-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclopentane ring and functional groups make it a versatile compound with a wide range of applications in different fields .

Eigenschaften

Molekularformel

C8H15NO2

Molekulargewicht

157.21 g/mol

IUPAC-Name

2-(aminomethyl)-3-methylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-5-2-3-6(8(10)11)7(5)4-9/h5-7H,2-4,9H2,1H3,(H,10,11)

InChI-Schlüssel

YDGNDSXQTALTQR-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(C1CN)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.